molecular formula C29H32ClN3O2 B14893557 1-Trityl-L-histidine tert-butyl ester hydrochloride

1-Trityl-L-histidine tert-butyl ester hydrochloride

Cat. No.: B14893557
M. Wt: 490.0 g/mol
InChI Key: CSJUKIBWBKXMAT-UHFFFAOYSA-N
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Description

1-Trityl-L-histidine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C29H31N3O2·HCl and a molecular weight of 490.08 g/mol . It is a white powder that is often used in various scientific research applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and other fields.

Preparation Methods

The synthesis of 1-Trityl-L-histidine tert-butyl ester hydrochloride involves several steps. One common method includes the protection of the amino group of L-histidine with a trityl group, followed by esterification with tert-butyl alcohol. The reaction typically requires the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Trityl-L-histidine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and protective groups to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of histidine with modified functional groups.

Scientific Research Applications

1-Trityl-L-histidine tert-butyl ester hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Trityl-L-histidine tert-butyl ester hydrochloride involves its ability to act as a protecting group for the amino group of histidine. This protection allows for selective reactions to occur at other functional groups without affecting the amino group. The trityl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amino group .

Comparison with Similar Compounds

1-Trityl-L-histidine tert-butyl ester hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific application in protecting the amino group of histidine, allowing for selective and efficient synthesis of histidine-containing peptides and other molecules.

Properties

Molecular Formula

C29H32ClN3O2

Molecular Weight

490.0 g/mol

IUPAC Name

tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride

InChI

InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H

InChI Key

CSJUKIBWBKXMAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl

Origin of Product

United States

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